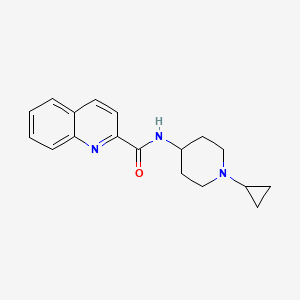
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide is a selective inhibitor of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and anxiolytic effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have other biochemical and physiological effects. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and plasticity. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of mood disorders.
实验室实验的优点和局限性
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has several advantages as a research tool, including its high potency and selectivity for GABA transaminase. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have good oral bioavailability and brain penetration, making it suitable for in vivo studies. However, there are also some limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in lab experiments. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has a relatively short half-life in the body, which may limit its effectiveness in chronic studies. Additionally, the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide may be limited by its potential for off-target effects on other enzymes and neurotransmitter systems.
未来方向
There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. One area of interest is the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, there is interest in exploring the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of substance abuse disorders, as well as mood disorders such as depression and anxiety. Further research is also needed to better understand the long-term effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide on brain function and behavior, as well as its potential for off-target effects. Finally, the development of more potent and selective GABA transaminase inhibitors may provide new opportunities for the treatment of neurological disorders.
合成方法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with cyclopropylamine to form N-(4-methylbenzoyl)cyclopropylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the desired product, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.
科学研究应用
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-2-4-13(5-3-12)16(19)17-14-8-10-18(11-9-14)15-6-7-15/h2-5,14-15H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRXOLAJYKPTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)


